Anilazine

Fungicide Efficacy Alternaria solani In Vitro Bioassay

Anilazine (CAS 101-05-3) is a FRAC M8 multi-site contact fungicide reference standard essential for pesticide residue monitoring (LC-MS/MS, GC-MS), Alternaria solani spore germination inhibition assays, and Bipolaris sorokiniana efficacy benchmarks. Its distinct mass spectral signature (m/z 239, 241) and 14C-labeled analogs enable unmatched environmental fate tracking. Procure ≥98% purity analytical grade material for ISO 17034-certified reference standards, positive controls in antifungal screening, and long-term soil bound residue studies.

Molecular Formula C9H5Cl3N4
Molecular Weight 275.5 g/mol
CAS No. 101-05-3
Cat. No. B1666039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilazine
CAS101-05-3
SynonymsAnilazine;  Direz;  Dyrene; 
Molecular FormulaC9H5Cl3N4
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)
InChIKeyIMHBYKMAHXWHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN HYDROCARBON & MOST ORG SOLVENTS
5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C
In water, 8 mg/l @ 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anilazine (CAS 101-05-3): Triazine Fungicide Baseline Characteristics and Procurement Context


Anilazine (CAS 101-05-3) is a triazine fungicide historically employed as a non-systemic, protective contact fungicide for controlling a range of foliar pathogens in cereals, vegetables, and turf [1]. It belongs to the FRAC (Fungicide Resistance Action Committee) Code M8 group, indicating a multi-site mode of action [2]. The compound is largely obsolete and no longer approved for use in the European Union [3], but it remains a relevant reference standard in analytical chemistry and environmental fate studies. Its key physical properties include a melting point of 159-160°C, low water solubility (approximately 10 mg/L), and moderate solubility in organic solvents such as acetone (100 g/L at 30°C) [4].

Why Generic Substitution of Anilazine (CAS 101-05-3) with Other Triazine or Contact Fungicides Fails Without Quantified Efficacy Data


Anilazine's multi-site contact activity (FRAC M8) distinguishes it from site-specific systemic fungicides, and its efficacy profile against certain pathogens (e.g., Alternaria spp., Bipolaris sorokiniana) varies significantly from other multi-site protectants like chlorothalonil or mancozeb [1]. In vitro and field studies demonstrate that anilazine's performance cannot be linearly extrapolated from other triazine fungicides or even from other M8-class compounds; substitution without direct comparative data risks under-dosing, phytotoxicity, or failure to control specific target diseases [2]. Therefore, procurement decisions for research, analytical standards, or historical control comparisons require compound-specific evidence rather than class-based assumptions.

Quantitative Differentiation of Anilazine (CAS 101-05-3) Against Key Comparators: A Procurement-Oriented Evidence Guide


In Vitro Spore Germination Inhibition of Alternaria solani: Anilazine vs. Chlorothalonil vs. Iprodione

In a direct comparative in vitro study on Alternaria solani spore germination, anilazine maintained high inhibitory activity at high dilutions, whereas chlorothalonil showed a progressive decrease in activity with increasing dilution. At 1/512 dilution, anilazine still allowed only 20% spore germination, while iprodione lost all inhibitory activity at 1/8 dilution [1].

Fungicide Efficacy Alternaria solani In Vitro Bioassay Spore Germination

Field Efficacy Against Spot Blotch of Barley (Bipolaris sorokiniana): Anilazine vs. Mancozeb, Chlorothalonil, Triadimefon, Fentin Hydroxide

In a field trial evaluating foliar applications of six fungicides on barley spot blotch, anilazine applied at 2 kg a.i./ha achieved an 88% reduction in disease severity compared to untreated checks, outperforming mancozeb (63% reduction), chlorothalonil (68% reduction), fentin hydroxide (77% reduction), and triadimefon (82% reduction) [1]. Additionally, anilazine significantly increased 1,000-kernel weight by 11-15%, similar to triadimefon and RH-2161, while chlorothalonil did not yield a significant increase [1].

Field Trial Barley Disease Control Bipolaris sorokiniana Comparative Efficacy

Field Control of Alternaria Diseases in Brassica Seed Crops: Anilazine vs. Iprodione vs. Chlorothalonil

In multi-year field trials on Brussels sprouts seed plants, two applications of anilazine at 3.6 g a.i./L significantly reduced the severity of Alternaria diseases caused by Alternaria brassicae and A. brassicicola. Notably, both iprodione (1.2 g a.i./L) and anilazine significantly reduced the incidence of Alternaria spp. on surface-sterilized seeds, whereas chlorothalonil (1.4 g a.i./L) did not demonstrate this seed sanitation benefit [1].

Field Trial Brassica Seed Crop Alternaria brassicae Seed-Borne Pathogen

Hydrolytic Stability Profile: pH-Dependent Degradation Kinetics (DT50) of Anilazine

Anilazine exhibits pronounced pH-dependent hydrolytic stability. At 22°C, the degradation half-life (DT50) is approximately 730 hours (≈30 days) at pH 4 and 790 hours (≈33 days) at pH 7, but drops sharply to only 22 hours (≈0.9 days) at pH 9 [1]. This stability profile contrasts with many modern fungicides that may have more uniform degradation across pH ranges.

Environmental Fate Hydrolysis Stability Formulation

Soil Binding and Extractability Dynamics: Rapid Non-Extractable Residue Formation

In a 100-day soil incubation study using 14C-labeled anilazine, the fraction extractable by 0.01 M CaCl₂ (simulated soil solution) dropped from 31% immediately after application to 16% after 6 days and to approximately 10% after 100 days [1]. Concurrently, the parent compound anilazine represented only ≈1% of the radioactivity after 100 days, with dihydroxy-anilazine becoming the major extractable species [1].

Environmental Fate Soil Sorption Bound Residues Persistence

Research and Industrial Application Scenarios for Anilazine (CAS 101-05-3) Based on Verified Quantitative Evidence


Analytical Reference Standard for Multi-Residue Pesticide Analysis in Food and Environmental Matrices

Given its well-defined physical-chemical properties (melting point 159-160°C, acetone solubility 100 g/L, logP 3.65) and the availability of 14C-labeled analogs for metabolism studies, anilazine serves as a reliable reference standard in LC-MS/MS and GC-MS pesticide residue monitoring programs [1]. Its distinct retention time and mass spectral peaks (e.g., m/z 239, 241, 178, 143) facilitate unambiguous identification in complex matrices [1]. Procurement for this purpose requires high-purity analytical grade material (typically ≥98%), as specified in ISO 17034 reference material certificates.

Positive Control in In Vitro Alternaria solani Spore Germination Bioassays

Anilazine's sustained inhibitory activity against Alternaria solani spore germination at high dilutions (1/512) makes it an ideal positive control for in vitro screening of novel antifungal compounds targeting Alternaria species [2]. Its performance characteristics—maintaining >80% inhibition at dilutions where iprodione completely fails—provide a robust benchmark for comparing candidate fungicide potency. Researchers should prepare stock solutions in acetone and dilute in aqueous buffer at pH ≤7 to preserve stability.

Historical Comparator for Barley Spot Blotch Disease Management Studies

In research programs investigating Bipolaris sorokiniana control in barley, anilazine provides a historical efficacy benchmark (88% disease severity reduction at 2 kg a.i./ha) against which modern fungicides can be compared [3]. This is particularly valuable for long-term disease management studies assessing shifts in pathogen sensitivity or the durability of newer single-site fungicides. Field trials should adhere to the application timing used in the original studies (Feekes stages 8, 10.1, 10.4) to ensure comparability.

Model Compound for Soil Bound Residue and Long-Term Persistence Studies

Anilazine's rapid conversion to non-extractable soil residues (only 10% extractable after 100 days) and its detection in long-term aging studies (9-17 years) position it as a model compound for investigating pesticide bound residue formation and bioavailability in soil [4]. Radiolabeled anilazine ([triazine-U-14C] or [benzene ring-U-14C]) is essential for tracking residue distribution and degradation pathways. Procurement for these studies should specify radiolabeled material with defined specific activity and radiochemical purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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